Cas no 1555038-41-9 (7-ethylisoquinolin-1-amine)

7-ethylisoquinolin-1-amine structure
7-ethylisoquinolin-1-amine structure
Product name:7-ethylisoquinolin-1-amine
CAS No:1555038-41-9
MF:C11H12N2
MW:172.226382255554
CID:5956619
PubChem ID:81881320

7-ethylisoquinolin-1-amine Chemical and Physical Properties

Names and Identifiers

    • 7-ethylisoquinolin-1-amine
    • AKOS020863133
    • EN300-3055476
    • 1555038-41-9
    • Inchi: 1S/C11H12N2/c1-2-8-3-4-9-5-6-13-11(12)10(9)7-8/h3-7H,2H2,1H3,(H2,12,13)
    • InChI Key: FGVGCCJGNFVKKJ-UHFFFAOYSA-N
    • SMILES: N1C=CC2C=CC(CC)=CC=2C=1N

Computed Properties

  • Exact Mass: 172.100048391g/mol
  • Monoisotopic Mass: 172.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 38.9Ų

7-ethylisoquinolin-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3055476-1.0g
7-ethylisoquinolin-1-amine
1555038-41-9 95.0%
1.0g
$914.0 2025-03-19
Enamine
EN300-3055476-0.1g
7-ethylisoquinolin-1-amine
1555038-41-9 95.0%
0.1g
$317.0 2025-03-19
Enamine
EN300-3055476-5.0g
7-ethylisoquinolin-1-amine
1555038-41-9 95.0%
5.0g
$2650.0 2025-03-19
Enamine
EN300-3055476-1g
7-ethylisoquinolin-1-amine
1555038-41-9 95%
1g
$914.0 2023-09-05
Aaron
AR027U57-250mg
7-ethylisoquinolin-1-amine
1555038-41-9 95%
250mg
$647.00 2025-02-15
1PlusChem
1P027TWV-1g
7-ethylisoquinolin-1-amine
1555038-41-9 95%
1g
$1192.00 2024-06-20
Aaron
AR027U57-50mg
7-ethylisoquinolin-1-amine
1555038-41-9 95%
50mg
$317.00 2025-02-15
1PlusChem
1P027TWV-2.5g
7-ethylisoquinolin-1-amine
1555038-41-9 95%
2.5g
$2276.00 2023-12-21
1PlusChem
1P027TWV-10g
7-ethylisoquinolin-1-amine
1555038-41-9 95%
10g
$4919.00 2023-12-21
1PlusChem
1P027TWV-5g
7-ethylisoquinolin-1-amine
1555038-41-9 95%
5g
$3338.00 2023-12-21

7-ethylisoquinolin-1-amine Related Literature

Additional information on 7-ethylisoquinolin-1-amine

Professional Introduction to Compound with CAS No. 1555038-41-9 and Product Name: 7-ethylisoquinolin-1-amine

7-ethylisoquinolin-1-amine, identified by the chemical abstracts service number 1555038-41-9, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered considerable attention due to its structural uniqueness and potential biological activities. The compound belongs to the isoquinoline family, which is well-documented for its role in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory properties.

The molecular structure of 7-ethylisoquinolin-1-amine consists of a benzene ring fused with a pyridine-like heterocycle, featuring an ethyl substituent at the 7-position and an amine group at the 1-position. This specific arrangement contributes to its distinct chemical reactivity and interaction with biological targets. The presence of the amine group makes it a versatile intermediate in the synthesis of more complex molecules, particularly in drug development.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how 7-ethylisoquinolin-1-amine interacts with biological systems. Studies have shown that this compound can bind to various enzymes and receptors, suggesting its potential as a lead compound for therapeutic intervention. For instance, research indicates that isoquinoline derivatives may inhibit kinases and other enzymes involved in cancer progression, making them promising candidates for further investigation.

In the realm of medicinal chemistry, the synthesis of 7-ethylisoquinolin-1-amine has been optimized through multiple pathways to improve yield and purity. One notable approach involves the Pictet-Spengler reaction, which is commonly used to construct isoquinoline scaffolds. This method allows for the efficient formation of the benzene-pyridine fusion, a critical feature of the compound's structure. Additionally, catalytic hydrogenation techniques have been employed to introduce the ethyl group at the 7-position, ensuring high selectivity and minimizing byproduct formation.

The pharmacological profile of 7-ethylisoquinolin-1-amine has been explored in several preclinical studies. These investigations have highlighted its ability to modulate signaling pathways associated with inflammation and cell proliferation. For example, in vitro assays have demonstrated that this compound can inhibit lipoxygenase enzymes, which are key players in the production of pro-inflammatory mediators. Such findings underscore its potential as an anti-inflammatory agent.

Moreover, the compound's interaction with microsomal enzymes has been studied to assess its metabolic stability and potential drug-drug interactions. Preliminary data suggest that 7-ethylisoquinolin-1-amine undergoes moderate metabolism via cytochrome P450 enzymes, which is a common pathway for many pharmaceuticals. Understanding these metabolic pathways is crucial for predicting drug efficacy and safety in clinical settings.

Recent research has also delved into the synthetic modifications of 7-ethylisoquinolin-1-amine to enhance its bioavailability and target specificity. By incorporating fluorine or chlorine atoms into the molecule, researchers aim to improve binding affinity while reducing off-target effects. These structural alterations are often guided by high-throughput screening (HTS) data, which rapidly identifies compounds with desired biological activity.

The role of 7-ethylisoquinolin-1-amine in drug discovery extends beyond its direct therapeutic applications. It serves as a valuable building block for more complex molecules, enabling chemists to design novel compounds with tailored properties. For instance, appending functional groups such as carboxylic acids or amides can transform it into a potent inhibitor or agonist for specific receptors or enzymes.

In conclusion, 7-ethylisoquinolin-1-amine (CAS No. 1555038-41-9) represents a promising entity in pharmaceutical research due to its unique structure and biological potential. Ongoing studies continue to uncover new ways in which this compound can be utilized to address various health challenges. As our understanding of its pharmacological properties deepens, so too does its relevance as a candidate for clinical development and therapeutic innovation.

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